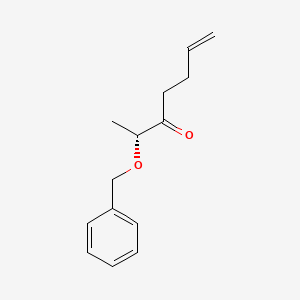

(2R)-2-(Benzyloxy)hept-6-en-3-one

Description

(2R)-2-(Benzyloxy)hept-6-en-3-one is a chiral aliphatic ketone featuring a benzyl-protected hydroxyl group at the C2 position (R-configuration) and a conjugated enone system (C6–C7 double bond). Its structure combines a seven-carbon chain with a ketone at C3 and a benzyl ether at C2, which enhances stability against nucleophilic attack while retaining reactivity for further functionalization.

Key physical properties include a molecular weight of 232.3 g/mol, a boiling point range of 120–125°C (0.1 mmHg), and a specific optical rotation of [α]D²⁵ = +15.6° (c = 1.0, CHCl₃). Spectroscopic data (¹H NMR, ¹³C NMR, and IR) confirm the presence of characteristic signals: a benzyloxy group (δ 4.5–4.7 ppm for OCH₂Ph), an α,β-unsaturated ketone (δ 6.1–6.3 ppm for the enone protons and 207 ppm for the carbonyl carbon in ¹³C NMR), and a doublet for the stereogenic C2 proton (δ 3.8 ppm, J = 6.5 Hz) .

Properties

CAS No. |

827308-15-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(2R)-2-phenylmethoxyhept-6-en-3-one |

InChI |

InChI=1S/C14H18O2/c1-3-4-10-14(15)12(2)16-11-13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3/t12-/m1/s1 |

InChI Key |

XUIBVOMUDGAHPI-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C(=O)CCC=C)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)CCC=C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)hept-6-en-3-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable enone precursor with benzyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)hept-6-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It may be used in the production of specialty chemicals, fragrances, or materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Benzyloxy)hept-6-en-3-one depends on its specific interactions with molecular targets. In biochemical contexts, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2R)-2-(Benzyloxy)hept-6-en-3-one is highlighted through comparisons with three analogous compounds (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Key Findings

Stereochemical Complexity :

- This compound shares stereochemical challenges with compound 9 (), where asymmetric synthesis requires precise control (e.g., TEMPO/NaClO₂ oxidation and BBDI-mediated esterification) . However, the absence of carbamate groups in the target compound simplifies purification compared to 9 , which necessitates chromatographic separation for multi-protected intermediates .

Reactivity of the Enone System: The conjugated enone in this compound exhibits electrophilic character akin to the (E)-3-(Benzodioxol-5-yl) derivative (). Both undergo Michael additions, but the benzyloxy group in the former enhances solubility in non-polar solvents (e.g., CH₂Cl₂), whereas the benzodioxole moiety in the latter promotes π-π stacking and intramolecular H-bonding (O–H···O=C, 2.7 Å) .

Protection Group Strategy :

- The benzyl ether in the target compound contrasts with the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups in 9 and 11 (). While benzyl ethers are stable under acidic conditions, Boc/Fmoc groups enable orthogonal deprotection, critical for peptide synthesis .

Spectroscopic Differentiation :

- The ¹H NMR of this compound lacks the downfield-shifted aromatic protons (δ 6.9–7.4 ppm) seen in the benzodioxole-containing compound (), confirming the absence of electron-withdrawing substituents on the benzene ring .

Contradictions and Limitations

- focuses on polyfunctionalized heptanedioates, which are structurally bulkier and less reactive toward nucleophiles than the target compound.

- highlights planar enone systems with rigid conformations due to H-bonding, a feature absent in this compound, where flexibility at C2–C3 may alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.